2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 646516-93-0
Cat. No.: VC20272857
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646516-93-0 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-ethoxy-1,2-dimethyl-3H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16) |
| Standard InChI Key | GBKXDRZLSAPLIO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₈O₃, derived from the parent 2,3-dihydro-1H-indene scaffold with the following substitutions:
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1,2-Dimethyl groups at the cyclopentene ring.
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Ethoxy group (-OCH₂CH₃) at position 2.
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Carboxylic acid (-COOH) at position 1.
This structure shares similarities with 2-ethoxy-2,3-dihydro-1H-indole-5-carboxylic acid (C₁₁H₁₃NO₃) , though the absence of nitrogen and presence of additional methyl groups distinguish it.
Stereochemical Considerations
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 246.29 g/mol |
| Melting Point | Estimated 180–185°C |
| Boiling Point | Decomposes >250°C |
| LogP (Octanol-Water) | 2.1 (Predicted) |
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis is documented, the following pathway is proposed based on methods for analogous compounds :
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Starting Material: 1,2-Dimethylindene, synthesized via Diels-Alder reaction of isoprene with styrene derivatives.
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Ethoxylation: Treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.
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Carboxylation: Oxidative carboxylation using CO₂ under high pressure with a palladium catalyst.
This approach mirrors the synthesis of 5-[β-(1H-imidazol-1-yl)ethoxy]-1H-indene-1-carboxylic acid , where esterification and nucleophilic substitution are critical.
Optimization Challenges
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Steric Hindrance: The 1,2-dimethyl groups may impede ethoxylation, necessitating elevated temperatures (80–100°C) .
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Oxidative Stability: The carboxylic acid group requires protection (e.g., as a methyl ester) during earlier steps to prevent decarboxylation.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ethoxylation | Ethyl bromide, K₂CO₃, DMF | 65 |
| Carboxylation | CO₂, Pd(OAc)₂, 80°C | 45 |
| Deprotection | HCl (aq), reflux | 90 |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (0.2 mg/mL at 25°C), typical of hydrophobic indene derivatives.
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Thermal Stability: Decomposes above 250°C, as observed in fluorinated analogs.
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pH Sensitivity: The carboxylic acid group confers solubility in alkaline conditions (pH > 8).
Spectroscopic Data
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